1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: ~1 Log D Unit Lipophilicity Reduction with Concomitant ADMET Benefits
CAS 922041-66-5 contains a 1,3,4-oxadiazole central ring. A systematic matched molecular pair analysis (MMPA) of >140 compound pairs from the AstraZeneca collection demonstrated that replacement of a 1,2,4-oxadiazole by its 1,3,4-oxadiazole topological isomer—keeping the entire remaining molecular structure identical—resulted in a systematic lipophilicity decrease of approximately 1 log D₇.₄ unit, across a lipophilicity range spanning ~7 log units [1]. Furthermore, significant improvements in metabolic stability, hERG inhibition profile, and aqueous solubility were observed, all favoring the 1,3,4-oxadiazole isomer [2]. The difference originates from the intrinsically higher dipole moment and stronger hydrogen-bond acceptor capacity of 1,3,4-oxadiazole [1]. For a procurement decision, this means that a hypothetical 1,2,4-oxadiazole regioisomer of CAS 922041-66-5—if synthesized or selected—would be predicted to have ~10-fold higher lipophilicity and inferior developability parameters, representing a functionally non-interchangeable compound.
| Evidence Dimension | Lipophilicity (log D₇.₄) |
|---|---|
| Target Compound Data | 1,3,4-Oxadiazole regioisomer (CAS 922041-66-5 scaffold): predicted ~1 log D unit lower than 1,2,4-counterpart [1] |
| Comparator Or Baseline | 1,2,4-Oxadiazole matched molecular pair: ~1 log D unit higher (systematic offset over 140 pairs) [1] |
| Quantified Difference | Δlog D ≈ −1.0 (±0.3) for 1,3,4- vs. 1,2,4-oxadiazole; hERG inhibition and metabolic stability also favor 1,3,4-isomer [1][2] |
| Conditions | MMPA of >140 matched pairs from AstraZeneca non-proprietary compound collection; log D measured at pH 7.4 [1]; confirmatory analysis in J. Med. Chem. 2012 [2] |
Why This Matters
The ~1 log D unit lipophilicity difference corresponds to ~10-fold change in partition coefficient, which directly impacts permeability, solubility, metabolic clearance, and off-target promiscuity—any 1,2,4-oxadiazole analog would not serve as a functionally equivalent procurement alternative.
- [1] Kuhn, B.; Fuchs, J. E.; Reutlinger, M.; Stahl, M.; Taylor, N. R. The Power of MMPA and a Teaching Lesson in Medicinal Chemistry. J. Med. Chem. 2012, 55 (11), 5165–5170. View Source
- [2] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
